molecular formula ClF2OP B082791 Chlorodifluorophosphorus oxide CAS No. 13769-75-0

Chlorodifluorophosphorus oxide

Cat. No.: B082791
CAS No.: 13769-75-0
M. Wt: 120.42 g/mol
InChI Key: BJHSNICXDHWUGU-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, this compound likely belongs to the family of phosphorus oxyhalides, which feature a phosphorus atom bonded to oxygen and halogens (Cl, F). Such compounds are typically reactive and used in organic synthesis or as precursors for specialty chemicals. Structural analogs in the evidence include dichlorofluorophosphine (Cl₂FP) and dichloromethyl phosphite (CH₃Cl₂OP), which share similarities in bonding and reactivity .

Properties

CAS No.

13769-75-0

Molecular Formula

ClF2OP

Molecular Weight

120.42 g/mol

InChI

InChI=1S/ClF2OP/c1-5(2,3)4

InChI Key

BJHSNICXDHWUGU-UHFFFAOYSA-N

SMILES

O=P(F)(F)Cl

Canonical SMILES

O=P(F)(F)Cl

Other CAS No.

13769-75-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for Chlorodifluorophosphorus oxide is unavailable, the following comparison is based on structurally or functionally related phosphorus-containing compounds from the evidence:

Table 1: Key Properties of Selected Phosphorus Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/mL) CAS Number Key Applications/Reactivity
Dichloromethyl phosphite CH₃Cl₂OP 132.91 1.376 (20°C) 3279-26-3 Phosphitylating agent in synthesis
Dichlorofluorophosphine Cl₂FP Not provided Not provided Not available Intermediate in fluorophosphorus chemistry
Diphenylphosphinous chloride C₁₂H₁₀ClP 220.63 Not provided 1079-66-9 Ligand synthesis, catalysis
Chlorosulfonic acid ClSO₃H 116.52 1.753 (25°C) 7790-94-5 Sulfonation reagent, strong acid

Key Comparative Insights

Reactivity :

  • Dichloromethyl phosphite (CH₃Cl₂OP) is highly reactive due to P–Cl bonds, making it useful for phosphorylation reactions. Its density (1.376 g/mL) suggests moderate volatility compared to chlorosulfonic acid (1.753 g/mL), which is denser and more corrosive due to sulfonic acid functionality .
  • Dichlorofluorophosphine (Cl₂FP) likely shares electrophilic properties with this compound, but fluorine substitution may enhance thermal stability compared to chlorine-dominated analogs .

Structural Differences: Diphenylphosphinous chloride (C₁₂H₁₀ClP) features aromatic substituents, reducing electrophilicity compared to aliphatic or oxyphosphorus compounds like dichloromethyl phosphite. This makes it more suitable as a ligand in coordination chemistry .

Functional Group Impact :

  • The presence of oxygen in this compound (unlike Cl₂FP) would increase polarity and hydrolytic sensitivity, analogous to how chlorosulfonic acid (ClSO₃H) reacts violently with water .

Research Findings and Limitations

  • Gaps in Data: No experimental or theoretical studies on this compound are present in the provided evidence. Properties must be inferred from analogs like dichloromethyl phosphite (CH₃Cl₂OP) or fluorosulfonic acid (FSO₃H) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing chlorodifluorophosphorus oxide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves controlled fluorination of phosphorus oxychloride (POCl₃) using fluorinating agents like HF or SF₄ under inert atmospheres. Post-reaction purification via fractional distillation (at low temperatures to avoid decomposition) is critical. Purity can be verified using ³¹P NMR spectroscopy to confirm absence of side products (e.g., PF₃ or POCl₂F) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities .
  • Safety Note : High-hazard procedures (e.g., distillation) require dual-researcher oversight and rigorous inhibitor checks to prevent accidental peroxide formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies P=O stretching (~1300 cm⁻¹) and P-F/Cl vibrations (800–1000 cm⁻¹).
  • ³¹P NMR : Provides chemical shift data (δ ~0–50 ppm) to confirm oxidation state and bonding environment.
  • X-ray Diffraction (XRD) : Resolves crystal structure and bond angles, critical for understanding reactivity .
    • Data Contradiction Tip : Cross-validate NMR and XRD results if discrepancies arise in bond-length predictions vs. experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all procedures due to potential release of HF or ClF₃ byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fluoropolymer-coated aprons.
  • Storage : Amber glass containers under nitrogen, with monthly inspections for crystallization or discoloration (indicative of degradation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound with nucleophiles?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model electrophilic behavior at the phosphorus center. Key parameters include LUMO energy (to predict nucleophilic attack sites) and charge distribution analysis. Validate predictions with kinetic studies using isotopically labeled nucleophiles (e.g., ¹⁸O-H₂O) .
  • Theoretical Framework : Link results to Marcus theory for electron-transfer reactions or frontier molecular orbital (FMO) theory .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under varying atmospheres (N₂ vs. O₂) to assess decomposition pathways.
  • In Situ Raman Spectroscopy : Monitors real-time structural changes during heating.
  • Systematic Review : Compare experimental conditions (e.g., heating rates, sample purity) across studies to identify confounding variables .
    • Example Conflict : Discrepancies in decomposition temperatures (~150°C vs. 180°C) may arise from trace moisture; use Karl Fischer titration to quantify H₂O content in samples .

Q. How does this compound’s Lewis acidity compare to related phosphorus(V) compounds, and what methods quantify this property?

  • Methodological Answer :

  • Gutmann-Beckett Method : Measure acceptor number (AN) using ³¹P NMR shifts of triethylphosphine oxide (Et₃PO) as a probe.
  • Comparative Analysis : Benchmark against PCl₅ and PF₅. Higher AN values indicate stronger Lewis acidity.
  • Computational Support : Calculate fluoride ion affinity (FIA) via DFT to correlate with experimental AN .

Key Methodological Principles

  • Guiding Framework : Anchor experimental designs to established theories (e.g., FMO for reactivity studies) to ensure interpretability .
  • Contradiction Resolution : Employ multi-technique validation (e.g., XRD + spectroscopy) and systematic reviews to address conflicting data .
  • Safety Integration : Prioritize inhibitor checks and dual-person protocols for high-risk procedures .

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